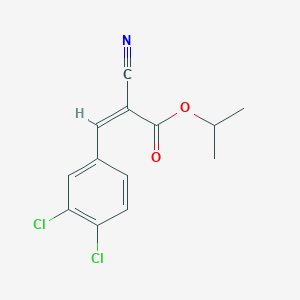
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential anti-cancer properties. This compound belongs to a class of molecules called C-DIMs, which are synthetic derivatives of curcumin, a natural compound found in turmeric. C-DIMs have been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory properties. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to reduce oxidative stress, which is important for maintaining cellular health. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-N,2-dimethylfuran-3-carboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using N-cycloheptyl-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-N,2-dimethylfuran-3-carboxamide. One area of interest is the development of more potent derivatives of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide that may have increased anti-cancer activity. Another area of interest is the investigation of the potential use of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide involves the reaction of cycloheptylamine with 2,3-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure N-cycloheptyl-N,2-dimethylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been studied extensively for its potential anti-cancer properties. Studies have shown that N-cycloheptyl-N,2-dimethylfuran-3-carboxamide inhibits the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Propiedades
IUPAC Name |
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-13(9-10-17-11)14(16)15(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPRKIBBKAZMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)



![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)


